3-chloro-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide
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Overview
Description
3-Chloro-N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with chloro, methoxy, and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride.
Substitution Reactions: The 4-methoxybenzoyl chloride is then reacted with 3-chlorobenzylamine and 2-furylmethylamine in the presence of a base such as triethylamine to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Using automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Amines.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
3-Chloro-N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide involves:
Molecular Targets: Binding to specific proteins or enzymes in biological systems.
Pathways Involved: Modulating signaling pathways that regulate cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide: Unique due to its specific substitution pattern.
N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide: Lacks the additional chloro group.
3-Chloro-N-[(3-chlorophenyl)methyl]-N-methyl-4-methoxybenzamide: Lacks the furan group.
Uniqueness
The presence of both chloro and furan groups in 3-chloro-N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C20H17Cl2NO3 |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
3-chloro-N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4-methoxybenzamide |
InChI |
InChI=1S/C20H17Cl2NO3/c1-25-19-8-7-15(11-18(19)22)20(24)23(13-17-6-3-9-26-17)12-14-4-2-5-16(21)10-14/h2-11H,12-13H2,1H3 |
InChI Key |
KUYRHZWOQSXSQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3)Cl |
Origin of Product |
United States |
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